molecular formula C24H23N3O3S2 B2793265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313223-46-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2793265
CAS No.: 313223-46-0
M. Wt: 465.59
InChI Key: CXBGZIVTKVJBGQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a benzothiazole core, a privileged scaffold in drug discovery known to interact with a variety of biological targets . This compound is designed for research purposes to investigate and modulate specific enzymatic and receptor pathways. Compounds featuring the benzothiazole pharmacophore have been functionally characterized as potent and selective negative allosteric modulators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC) . Research indicates that such N-(thiazol-2-yl)-benzamide analogs can act as state-dependent inhibitors, providing valuable tools for probing the structure and function of these receptors, which are implicated in neurological functions . Furthermore, the integration of the diethylsulfamoyl group suggests potential for targeting hydrolytic enzymes, as similar structural motifs are explored in the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Dual inhibition of these enzymes represents a modern polypharmacology approach for researching inflammatory and neuropathic pain pathways, with the aim of developing therapeutics that lack the side effects associated with traditional analgesics . This makes this compound a versatile candidate for researchers exploring multi-target directed ligands and the complex physiology of ion channels and enzymatic signaling networks.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBGZIVTKVJBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the development of new materials and catalysts.

Biology: In biological research, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new therapeutic agents.

Medicine: The compound's biological activity has led to its exploration as a potential drug candidate. Its interactions with various molecular targets suggest it could be used in the treatment of infections and other diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in the creation of high-performance materials.

Mechanism of Action

The mechanism by which N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole core is known to bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the modulation of biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Trends : Benzothiazole derivatives with diethylsulfamoyl groups (e.g., ) often exhibit enhanced cellular uptake due to lipophilicity, making them candidates for central nervous system targets. In contrast, dimethylsulfamoyl analogues may favor peripheral action .
  • Spectral Confirmation : IR and NMR data confirm the absence of tautomerism in the target compound, unlike triazole-thione systems (), ensuring structural integrity in drug design .
  • Thermodynamic Stability : The diethylsulfamoyl group’s rotational freedom may reduce crystallinity compared to rigid dioxopyrrolidinyl derivatives (), impacting formulation strategies .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20N2O2S2
  • Molecular Weight : 356.48 g/mol
  • CAS Number : 92034-68-9

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing the benzothiazole structure often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Benzothiazole derivatives have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
  • Anticonvulsant Activity : Studies on related benzothiazole compounds have demonstrated anticonvulsant properties, suggesting potential neuroprotective effects .
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant effects of benzothiazole derivatives. For instance, in one study, compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that many synthesized compounds significantly reduced seizure duration without exhibiting neurotoxicity or liver toxicity, highlighting their safety profile .

Enzyme Inhibition Studies

The dual inhibition of sEH and FAAH has been a focal point in recent research. A specific analog of benzothiazole was found to have IC50 values of 7 nM for FAAH and 9.6 nM for sEH, demonstrating potent inhibitory activity. This dual inhibition was associated with significant antinociceptive effects in animal models without the common side effects seen with traditional analgesics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents on the benzothiazole ring can significantly influence biological activity. For example:

  • Substituent Positioning : The introduction of trifluoromethyl groups at ortho or para positions on the aromatic rings was well tolerated and did not compromise metabolic stability .
  • Functional Group Influence : The presence of diethylsulfamoyl groups enhances solubility and bioavailability, making these compounds more effective in vivo.

Case Studies

Several case studies have documented the therapeutic potential of benzothiazole derivatives:

  • Pain Management : A study involving a dual sEH/FAAH inhibitor demonstrated effective pain relief in rat models without affecting normal locomotor behavior, suggesting a safer alternative to opioids .
  • Cancer Treatment : Research has shown that specific benzothiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide?

  • The synthesis typically involves multi-step organic reactions, including coupling of benzamide derivatives with benzothiazole and sulfonamide groups. Critical parameters include temperature control (e.g., 80–120°C), solvent selection (e.g., DMF or THF for solubility), and reaction time optimization (12–48 hours). Catalysts like palladium complexes or coupling agents (e.g., EDC/HOBt) may enhance yield .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if applicable) resolves 3D conformation .

Q. What preliminary biological activities have been reported for this compound?

  • Similar benzothiazole-sulfonamide hybrids exhibit antimicrobial activity (e.g., bacterial/fungal growth inhibition) and enzyme inhibitory effects (e.g., targeting kinases or proteases). Preliminary assays may involve MIC determinations or enzyme kinetics studies .

Advanced Research Questions

Q. How can researchers optimize low yields during the final coupling step of the synthesis?

  • Yield improvements may involve:

  • Screening alternative coupling agents (e.g., HATU instead of EDC).
  • Adjusting stoichiometric ratios of reactants.
  • Purification via column chromatography or recrystallization to isolate the target compound from byproducts .

Q. How should contradictory results in biological assays (e.g., variable IC₅₀ values) be addressed?

  • Potential causes include assay variability (e.g., buffer pH, temperature) or impurities in the compound batch. Solutions:

  • Replicate experiments with independently synthesized batches.
  • Validate purity via HPLC (>95%) and characterize stability under assay conditions.
  • Use positive controls (e.g., known inhibitors) to calibrate assays .

Q. What computational tools are recommended for studying molecular interactions of this compound?

  • UCSF Chimera enables visualization of docking poses and protein-ligand interactions. Molecular dynamics simulations (e.g., GROMACS) assess binding stability, while QSAR models predict activity trends based on substituent modifications .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced activity?

  • Key modifications:

  • Benzothiazole moiety : Electron-withdrawing groups (e.g., -Cl, -F) may enhance target affinity.
  • Sulfonamide group : Diethyl substituents vs. dimethyl can alter lipophilicity and membrane permeability.
  • Benzamide core : Methoxy or acetyl groups at specific positions modulate steric and electronic effects .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (e.g., N₂) to prevent oxidation during sensitive steps .
  • Data Validation : Cross-reference spectral data with PubChem or peer-reviewed literature to confirm structural assignments .
  • Biological Testing : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate specific activity from general toxicity .

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